![molecular formula C15H19IN4OS B1404862 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1396784-12-5](/img/structure/B1404862.png)
1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
Overview
Description
1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to regulate various cellular processes by inhibiting the activity of JAK enzymes.
Scientific Research Applications
Chemical Synthesis and Biological Activity
- 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide and its derivatives have been studied extensively in chemical synthesis, leading to the creation of compounds with potential biological activities. For instance, the synthesis of structurally diverse compounds through various chemical reactions like alkylation and ring closure has been explored, potentially leading to the discovery of new medicinal compounds (Roman, 2013).
Anticancer Properties
- Some derivatives of the compound have shown promising results in anticancer research. For instance, certain synthesized compounds have exhibited considerable anticancer activity against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancer (Kumar et al., 2013). These findings suggest that the compound and its derivatives could be further investigated as potential anticancer agents.
Novel Therapeutic Agents
- The compound's derivatives have been utilized to create novel therapeutic agents. Notably, novel spirooxindole-pyrrolidine compounds have been synthesized and evaluated for their anticancer activity, showing high activity against specific cancer cell lines (Arun et al., 2014). This demonstrates the compound's potential in contributing to the development of new therapeutic agents.
Molecular and Structural Analysis
- The compound and its derivatives have also been the subject of various molecular and structural analyses to understand their properties better. Investigations using techniques like NMR, mass spectrometry, and X-ray structural characterization have provided insights into the molecular structure, stability, and potential reactivity of these compounds (Laihia et al., 2006). Such studies are crucial for designing and synthesizing new compounds with desired properties.
properties
IUPAC Name |
[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl] carbamimidothioate;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS.HI/c16-15(17)21-13-9-19(12-6-2-1-5-11(12)13)10-14(20)18-7-3-4-8-18;/h1-2,5-6,9H,3-4,7-8,10H2,(H3,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBUVONTIGMHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SC(=N)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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